molecular formula C12H16O B12939673 1-(2,3,4,5-Tetramethylphenyl)ethanone

1-(2,3,4,5-Tetramethylphenyl)ethanone

Cat. No.: B12939673
M. Wt: 176.25 g/mol
InChI Key: TUKLAMJWVBYTDF-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2,3,4,5-Tetramethylphenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3,4,5-Tetramethylphenyl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-Tetramethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through interactions with enzymes and receptors involved in various biochemical pathways . These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

1-(2,3,4,5-Tetramethylphenyl)ethanone can be compared with other similar compounds such as:

  • 1-(2,4,5-Trimethylphenyl)ethanone
  • 1-(2,3,4-Trimethylphenyl)ethanone
  • 1-(2,3,5-Trimethylphenyl)ethanone

These compounds share similar structural features but differ in the position and number of methyl groups on the phenyl ring . The unique arrangement of methyl groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2,3,4,5-tetramethylphenyl)ethanone

InChI

InChI=1S/C12H16O/c1-7-6-12(11(5)13)10(4)9(3)8(7)2/h6H,1-5H3

InChI Key

TUKLAMJWVBYTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C(=O)C

Origin of Product

United States

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